molecular formula C22H24N6O3S B2648975 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 954242-86-5

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2648975
CAS No.: 954242-86-5
M. Wt: 452.53
InChI Key: WFESTWNSDDSXJX-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a morpholine ring, an ethylthio group at position 6, and a benzofuran-2-carboxamide moiety linked via an ethyl chain. This structure positions it within a class of kinase inhibitors targeting enzymes such as PI3K, mTOR, or BTK due to the pyrazolo[3,4-d]pyrimidine scaffold’s affinity for ATP-binding pockets . The ethylthio group enhances lipophilicity and metabolic stability, while the morpholine substituent contributes to solubility and target engagement. The benzofuran carboxamide moiety may influence selectivity and pharmacokinetic properties, though specific data on this compound’s biological activity remain undisclosed in publicly available literature.

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3S/c1-2-32-22-25-19(27-9-11-30-12-10-27)16-14-24-28(20(16)26-22)8-7-23-21(29)18-13-15-5-3-4-6-17(15)31-18/h3-6,13-14H,2,7-12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFESTWNSDDSXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4O3)C(=N1)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

    • The pyrazolo[3,4-d]pyrimidine core can be synthesized by the cyclization of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions.
    • Reaction conditions: Reflux in ethanol with a base such as sodium ethoxide.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • Reduction of the nitro groups (if present) or other reducible functionalities.
    • Common reagents: Sodium borohydride, lithium aluminum hydride.
  • Substitution

    • Nucleophilic substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine core.
    • Common reagents: Various nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols (depending on the functional groups reduced).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its heterocyclic structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, particularly kinases, due to its pyrazolo[3,4-d]pyrimidine core.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various bacterial and fungal strains.

Medicine

    Anticancer: The compound’s structure suggests potential anticancer activity, possibly through inhibition of specific signaling pathways.

    Anti-inflammatory: Potential use in the treatment of inflammatory diseases due to its ability to modulate immune responses.

Industry

    Pharmaceuticals: Used in the development of new drugs targeting specific diseases.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 6-(ethylthio), 4-morpholino, benzofuran-2-carboxamide-ethyl chain ~485.5 g/mol High lipophilicity (predicted); potential kinase inhibition
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl, 2-fluoro-N-isopropylbenzamide 589.1 g/mol MP: 175–178°C; moderate solubility; BTK inhibition
Compound 2v () Pyrazolo[3,4-d]pyrimidine Biotinylated pentanamide, benzo[d]oxazol-2-ylthio ~800 g/mol High molecular weight; designed for proteolysis-targeting chimera (PROTAC) applications
EP 4 374 877 A2 () Pyrrolo[1,2-b]pyridazine Trifluoromethylphenyl, difluoro-morpholinylethoxy ~650–700 g/mol Enhanced solubility via polar substituents; PI3Kδ selectivity

Key Observations:

  • Substituent Impact on Solubility : The target compound’s morpholine and ethylthio groups balance lipophilicity and solubility, whereas analogues like EP 4 374 877 A1 () achieve higher solubility via trifluoromethyl and polar morpholinylethoxy groups .
  • Kinase Selectivity : Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., Example 53) exhibit BTK inhibition, while pyrrolo[1,2-b]pyridazine derivatives () target PI3K isoforms, suggesting the target compound’s activity depends on substituent positioning .

Biological Activity

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound belonging to the pyrazolopyrimidine class. Its unique structural features, including a pyrazolo[3,4-d]pyrimidine core and various functional groups, make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N6O3SC_{22}H_{24}N_{6}O_{3}S, with a molecular weight of approximately 452.53 g/mol. The compound's structure consists of:

  • Pyrazolo[3,4-d]pyrimidine core
  • Ethylthio group
  • Morpholino group
  • Benzofuran-2-carboxamide moiety

These components contribute to its reactivity and interaction with biological targets, making it promising for therapeutic applications.

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways related to cell proliferation and survival. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in the regulation of the cell cycle.

Biological Activity Findings

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. Key findings include:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of poly(ADP-ribose) polymerase (PARP) activity .
  • Dihydrofolate Reductase (DHFR) Inhibition : Similar pyrazolopyrimidine derivatives have been evaluated for their ability to inhibit DHFR, leading to reduced nucleotide biosynthesis essential for DNA replication in cancer cells .
  • Caspase Activation : In studies involving the MCF-7 breast cancer cell line, compounds with structural similarities have been reported to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Case Studies and Experimental Data

Several studies have investigated the biological activities of pyrazolopyrimidine derivatives, including this compound. A summary of findings is presented in Table 1 below.

StudyCell LineActivity ObservedMechanism
MCF-7Induced apoptosisCaspase activation
VariousDHFR inhibitionSuppressed nucleotide synthesis
TK-10AntineoplasticTargeted cell cycle regulation

Q & A

Q. What are the recommended synthetic routes for N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions with careful selection of solvents, coupling agents, and purification methods. For example:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via nucleophilic substitution or cyclization reactions in dry acetonitrile or dichloromethane .
  • Step 2 : Functionalization of the core with morpholino and ethylthio groups using alkyl halides or thiourea derivatives under reflux conditions .
  • Step 3 : Coupling the benzofuran-2-carboxamide moiety via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Routine characterization includes:

  • IR Spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, morpholino C-O-C at ~1100 cm⁻¹) .
  • ¹H/¹³C NMR : To resolve aromatic protons (6.5–8.5 ppm), ethylthio (–SCH₂– at ~2.5–3.0 ppm), and morpholino protons (3.5–4.0 ppm) .
  • LC-MS : For molecular ion confirmation and purity assessment (>95%) .

Advanced Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?

DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions:

  • Factorial Design : Screen variables affecting yield (e.g., reaction time, solvent polarity) .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., reflux temperature vs. byproduct formation) .
  • Example Application : A 2³ factorial design for coupling reactions could reduce solvent volume by 30% while maintaining >90% yield .

Q. How can computational methods resolve contradictions in reaction mechanism proposals?

Conflicting mechanistic hypotheses (e.g., nucleophilic vs. radical pathways) can be addressed via:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., ΔG‡ for SN2 vs. radical intermediates) .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., acetonitrile stabilizing charged intermediates) .
  • Validation : Cross-reference computed data with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies improve metabolic stability in analogs of this compound?

The ethylthio and morpholino groups influence lipophilicity and metabolic pathways. Advanced strategies include:

  • Isosteric Replacement : Substitute sulfur with sulfone (–SO₂–) to reduce CYP450-mediated oxidation .
  • Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism .
  • In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with optimal LogP (2–4) and topological polar surface area (TPSA < 140 Ų) .

Q. How do reaction conditions impact regioselectivity in pyrazolo[3,4-d]pyrimidine functionalization?

Regioselectivity during substitution (e.g., at C4 vs. C6) depends on:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the electron-deficient C4 position .
  • Catalyst Choice : Lewis acids (e.g., ZnCl₂) direct electrophiles to specific positions via coordination .
  • Temperature : Higher temperatures (>80°C) may lead to thermodynamic control favoring more stable isomers .

Q. What methods validate the compound’s target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization upon compound binding .
  • Photoaffinity Labeling : Use UV-activatable probes to confirm binding site occupancy .
  • Kinetic Binding Studies : Surface plasmon resonance (SPR) to determine kon/koff rates .

Q. How can heterogeneous catalysis improve scalability of the synthesis?

  • Solid-Supported Reagents : Use polymer-bound morpholine to simplify purification .
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., alkylation) .
  • Catalyst Recycling : Immobilize Pd catalysts on silica for Suzuki couplings (reused ≥5 cycles) .

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